2-(2-Chloroacetyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile
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Overview
Description
2-(2-Chloroacetyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework, characterized by a bicyclic system where two rings share a single atom, imparts significant rigidity and stability to the molecule, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroacetyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
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Formation of the Spirocyclic Core: : The spirocyclic core can be constructed via a cyclization reaction involving a suitable bis-electrophile and a bis-nucleophile. For instance, the reaction between a 1,3-bis-electrophile and a 1,1-bis-nucleophile under controlled conditions can yield the spirocyclic scaffold .
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Introduction of the Chloroacetyl Group: : The chloroacetyl group can be introduced through an acylation reaction. This step typically involves the reaction of the spirocyclic intermediate with chloroacetyl chloride in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product .
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Addition of the Phenyl Group: : The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the spirocyclic intermediate reacts with a phenylating agent in the presence of a Lewis acid catalyst like aluminum chloride .
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Formation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Key considerations would include the selection of solvents, reaction temperatures, and purification methods to ensure scalability and compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroacetyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, cyanides.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Amides, thioethers, nitriles.
Scientific Research Applications
2-(2-Chloroacetyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: The rigidity and stability of the spirocyclic framework make it useful in developing new materials with desirable mechanical and thermal properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Industrial Applications: Its chemical stability and reactivity make it suitable for use in the synthesis of complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Chloroacetyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity by providing a rigid and well-defined spatial arrangement of functional groups.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.3]heptane-6-carboxylic acid: This compound shares the spirocyclic core but lacks the chloroacetyl and phenyl groups, resulting in different chemical properties and reactivity.
2-Oxa-6-azaspiro[3.3]heptane:
Uniqueness
2-(2-Chloroacetyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile is unique due to the combination of its spirocyclic structure with the chloroacetyl, phenyl, and carbonitrile groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(2-chloroacetyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c16-6-13(19)18-10-14(11-18)7-15(8-14,9-17)12-4-2-1-3-5-12/h1-5H,6-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJBNNYODYTHQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C#N)C3=CC=CC=C3)CN(C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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